METHYL 3-{[(4-ETHOXYANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE
Overview
Description
Methyl 3-{[(4-ethoxyanilino)carbonyl]amino}-2-thiophenecarboxylate: is an organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-{[(4-ethoxyanilino)carbonyl]amino}-2-thiophenecarboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the Ethoxyaniline Moiety: The ethoxyaniline group can be introduced through a nucleophilic substitution reaction, where 4-ethoxyaniline reacts with an appropriate electrophile.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The ethoxyaniline moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Industry:
Material Science: The compound’s electronic properties make it suitable for use in organic semiconductors, light-emitting diodes, and other electronic devices.
Corrosion Inhibitors: It can be used as a corrosion inhibitor in various industrial applications.
Mechanism of Action
The mechanism of action of methyl 3-{[(4-ethoxyanilino)carbonyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific application and the biological target involved.
Comparison with Similar Compounds
- Methyl 3-amino-2-thiophenecarboxylate
- Methyl 3-amino-4-methylthiophene-2-carboxylate
- Ethyl 4-methyl-2-[(2-thienylcarbonyl)amino]-5-{[3-(trifluoromethyl)anilino]carbonyl}-3-thiophenecarboxylate
Comparison:
- Structural Differences: While these compounds share a thiophene ring and a carboxylate group, they differ in the substituents attached to the ring. Methyl 3-{[(4-ethoxyanilino)carbonyl]amino}-2-thiophenecarboxylate has an ethoxyaniline moiety, which imparts unique electronic and steric properties.
- Chemical Properties: The presence of different substituents affects the compound’s reactivity, solubility, and stability.
- Applications: The unique structural features of this compound make it suitable for specific applications, such as drug development and material science, where other similar compounds may not be as effective.
Properties
IUPAC Name |
methyl 3-[(4-ethoxyphenyl)carbamoylamino]thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-3-21-11-6-4-10(5-7-11)16-15(19)17-12-8-9-22-13(12)14(18)20-2/h4-9H,3H2,1-2H3,(H2,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JISNYZIEUXYFCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=C(SC=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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